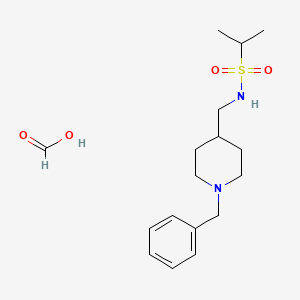

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate, also known as BPAMPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPAMPS is a sulfonamide derivative that has been found to have a variety of biological effects, including anti-inflammatory and analgesic properties.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Sulfonamides, including sulfonamide derivatives, play a crucial role in catalysis and organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been utilized as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature, highlighting its potential in facilitating various organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Asymmetric Synthesis

Sulfonamide derivatives have been employed in the asymmetric transfer hydrogenation (ATH) of ketones, demonstrating their utility in the synthesis of chiral compounds. For example, C2-symmetric bis(sulfonamide)-cyclohexane-1,2-diamine-RhCp* complex has shown effectiveness in the ATH of aromatic ketones with aqueous sodium formate as the hydrogen source, achieving high enantioselectivity and yield (Cortez et al., 2006).

Drug Synthesis Intermediates

The synthesis and evaluation of sulfonamide derivatives for their antimicrobial properties demonstrate their importance as intermediates in drug synthesis. Compounds like 3-(2 or 4-arylpyridinium-1-yl)propane or butane-1-sulfonate have shown promising antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Electrocatalysis

Research on the electrochemical reduction of carbon dioxide (CO2) to formate highlights the potential application of sulfonamide and related compounds in the development of catalysts for sustainable chemical processes. Sulfur-modulated tin sites, for example, have demonstrated high selectivity and efficiency in the electrochemical reduction of CO2 to formate, providing a pathway for the synthesis of value-added carbon-based fuels and feedstocks powered by renewable electricity (Zheng et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]propane-2-sulfonamide;formic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S.CH2O2/c1-14(2)21(19,20)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16;2-1-3/h3-7,14-15,17H,8-13H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTRRUNSBMJNEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2846047.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)

![2-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846051.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2846055.png)